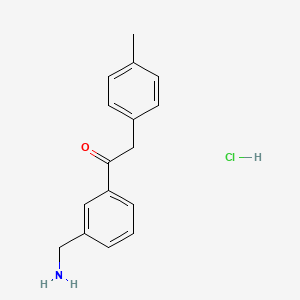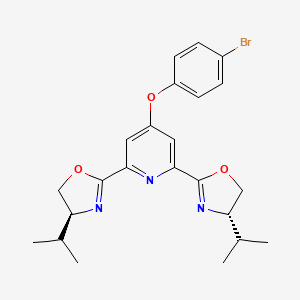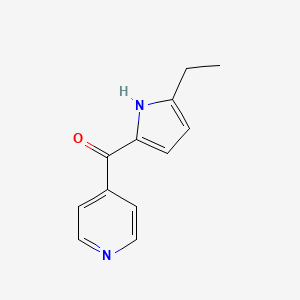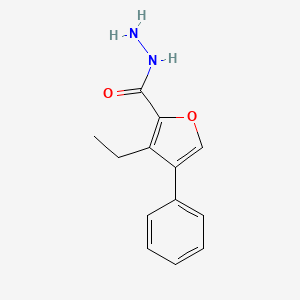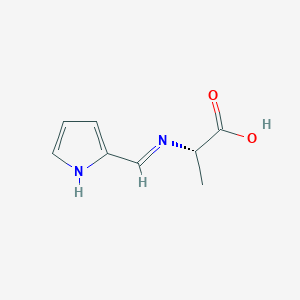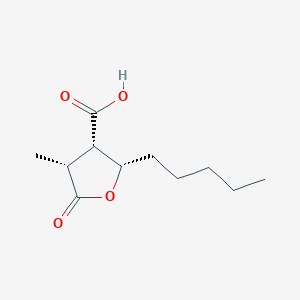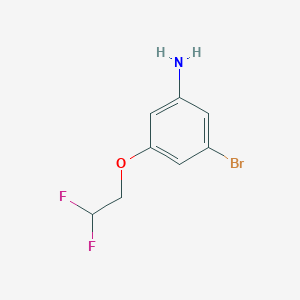
3-Bromo-5-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2-difluoroethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with a suitable aniline derivative.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position on the benzene ring.
Difluoroethoxylation: The brominated intermediate is then reacted with a difluoroethoxy reagent under appropriate conditions to introduce the difluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoroethoxylation reactions, often carried out in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2-difluoroethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-(2,2-difluoroethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(difluoromethoxy)aniline: This compound is similar in structure but has a difluoromethoxy group instead of a difluoroethoxy group.
2-Bromo-5-(trifluoromethoxy)aniline: Another similar compound with a trifluoromethoxy group.
Uniqueness
3-Bromo-5-(2,2-difluoroethoxy)aniline is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
HUYCNFAHIXQTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
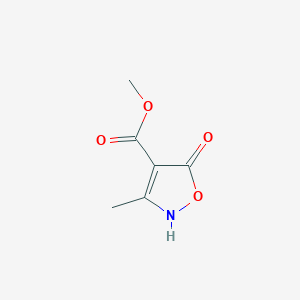

![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)

![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
